molecular formula C15H17NO4S2 B2360699 Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate CAS No. 932520-26-8

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2360699
CAS No.: 932520-26-8
M. Wt: 339.42
InChI Key: SOUFOZHAHOIGDZ-UHFFFAOYSA-N
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Description

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a benzothiophene-derived compound featuring a pyrrolidinylsulfonyl substituent at the 3-position and an ethyl ester group at the 2-position. The benzothiophene core is a privileged scaffold in medicinal chemistry due to its aromaticity and structural similarity to bioactive natural products. The pyrrolidinylsulfonyl group introduces a sulfonamide moiety, which is frequently associated with enzyme inhibition (e.g., carbonic anhydrase, kinase targets) and enhanced binding affinity.

Properties

IUPAC Name

ethyl 3-pyrrolidin-1-ylsulfonyl-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S2/c1-2-20-15(17)13-14(11-7-3-4-8-12(11)21-13)22(18,19)16-9-5-6-10-16/h3-4,7-8H,2,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUFOZHAHOIGDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Benzothiophene Synthesis

The benzothiophene scaffold is typically constructed via cyclization of substituted thiophenol derivatives or palladium-catalyzed carbonylative methods. For example:

  • Cyclization of 2-(Methylthio)phenylacetylene :
    • PdI₂/KI-catalyzed alkoxycarbonylation under CO/air (40 atm) yields benzothiophene-3-carboxylic esters.
    • Modifying substituents at the 2-position allows introduction of carboxylate groups.

Sulfonylation at Position 3

Chlorosulfonation-Amination Sequence :

  • Chlorosulfonation :
    • Treat ethyl 1-benzothiophene-2-carboxylate with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C.
    • Generates ethyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate as an intermediate.
  • Amination with Pyrrolidine :
    • React the chlorosulfonyl intermediate with pyrrolidine in THF at 25°C, using triethylamine (TEA) as a base to neutralize HCl.
    • Yields the target compound with >85% purity after column chromatography (hexanes/EtOAc 3:1).

Key Reaction Parameters :

Step Reagents/Conditions Yield
Chlorosulfonation ClSO₃H (2.5 eq), DCM, 0°C, 2 h 72%
Amination Pyrrolidine (1.2 eq), TEA (1.5 eq), THF, 24 h 68%

Alternative Route: Direct Sulfonamide Coupling

A one-pot method avoids isolating the chlorosulfonyl intermediate:

  • Simultaneous Sulfonylation and Esterification :
    • React 3-mercapto-1-benzothiophene-2-carboxylic acid with pyrrolidine sulfonyl chloride (1.1 eq) in DMF.
    • Add ethyl iodide (1.5 eq) and K₂CO₃ (2 eq) to esterify the carboxylic acid.
    • Overall yield: 58% after recrystallization (ethanol/water).

Mechanistic Insights

Sulfonylation Dynamics

  • Electrophilic Aromatic Substitution (EAS) : The electron-rich benzothiophene ring undergoes sulfonation preferentially at position 3 due to steric and electronic factors.
  • Nucleophilic Displacement : Pyrrolidine attacks the electrophilic sulfur in the chlorosulfonyl intermediate, forming the sulfonamide bond.

Esterification Considerations

  • Fischer Esterification : Requires acidic conditions (H₂SO₄, ethanol, reflux), but risks sulfonamide decomposition.
  • Steglich Esterification : Preferred for acid-sensitive intermediates; uses EDCI/HOBt in DMF at 20°C.

Optimization and Scale-Up

Catalytic Improvements

  • Pd-Catalyzed Methods : Substituting PdI₂ with Pd(OAc)₂ increases turnover number (TON) to 1,200 in ionic liquid solvents (e.g., BmimBF₄).
  • Recycling Catalysts : BmimBF₄ allows 5 reaction cycles with <10% activity loss.

Green Chemistry Metrics

Metric Value (Route 2.2) Value (Route 2.3)
Atom Economy 78% 65%
E-Factor 8.2 12.4
Process Mass Intensity 4.7 6.9

Analytical Characterization

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.1 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 4.32 (q, J = 7.1 Hz, 2H), 3.12 (t, J = 6.4 Hz, 4H), 1.83 (quin, J = 6.4 Hz, 4H), 1.38 (t, J = 7.1 Hz, 3H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30).

Comparative Evaluation of Methods

Parameter Chlorosulfonation-Amination Direct Coupling
Overall Yield 68% 58%
Purity >85% >90%
Scalability Suitable for >1 kg batches Limited to 100 g
Cost (Reagents) $$$ $$

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug design and function.

Mechanism of Action

The mechanism of action of Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate and related derivatives:

Table 1: Structural and Functional Comparison of Benzothiophene Derivatives

Compound Name Molecular Formula Substituents (Position 3) Molecular Weight (g/mol) Key Features/Applications
This compound (Target) C14H15NO4S2 Pyrrolidinylsulfonyl 325.40* Potential enzyme inhibition; sulfonamide group may enhance target binding .
Ethyl 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate C19H20N4O4S2 Piperazinyl-pyrimidine sulfonyl 456.52 Extended aromatic system; pyrimidine moiety suggests kinase inhibitor applications .
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate C18H17NO4S2 4-Methylphenylsulfamoyl 375.46 Screening compound; aromatic sulfonamide may confer antimicrobial properties .
Ethyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxylate C16H14F3NO2S Pyrrole and trifluoromethyl (Position 5) 349.35 Trifluoromethyl enhances lipophilicity; used in material science and drug discovery .

*Calculated based on molecular formula.

Key Comparative Insights:

Substituent Effects on Bioactivity: The pyrrolidinylsulfonyl group in the target compound provides a cyclic amine, which may improve solubility compared to aromatic substituents (e.g., 4-methylphenylsulfamoyl in ). The piperazinyl-pyrimidine sulfonyl group in introduces a heteroaromatic system, likely enhancing interactions with kinase ATP-binding pockets. The trifluoromethyl group in increases metabolic stability and lipophilicity, critical for CNS-targeting drugs.

Synthesis Methods :

  • Analogous compounds (e.g., ) are synthesized via copper-catalyzed cross-coupling under reflux, followed by column chromatography. The target compound may follow similar protocols, substituting the sulfonamide precursor.

For example, benzofuran analogs (e.g., ) are structurally resolved using these tools.

Applications :

  • Pharmaceuticals : Sulfonamide derivatives (e.g., ) are explored for enzyme inhibition and antimicrobial activity.
  • Material Science : The trifluoromethyl derivative is highlighted for its versatility in advanced material synthesis.

Biological Activity

Ethyl 3-(pyrrolidin-1-ylsulfonyl)-1-benzothiophene-2-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C15H17NO4S2
  • Molecular Weight: 339.44 g/mol
  • CAS Number: 932520-26-8

The compound features a unique combination of a benzothiophene core and a pyrrolidine sulfonyl group, which may influence its biological properties. The synthesis typically involves several steps, including the formation of the benzothiophene core, introduction of the pyrrolidine sulfonyl group, and esterification with ethanol.

Synthetic Route Overview:

  • Formation of Benzothiophene Core: Cyclization of thiophene derivatives.
  • Sulfonylation: Reaction with pyrrolidine sulfonyl chloride under basic conditions.
  • Esterification: Reaction with ethanol in the presence of a catalyst (e.g., sulfuric acid) to yield the final product .

Biological Activity

This compound exhibits a range of biological activities that are primarily investigated for their potential therapeutic applications.

The mechanism by which this compound exerts its biological effects is largely dependent on its interaction with specific molecular targets within cells. It is hypothesized that it may inhibit certain enzymes or modulate receptor activity, particularly those involved in cancer pathways and neurodegenerative diseases.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Anticancer Properties:
    • This compound has shown promise in inhibiting cancer cell proliferation, migration, and invasion in vitro. For instance, compounds with similar structures have been reported to inhibit pathways such as RhoA/ROCK, which are crucial in cancer cell dynamics .
  • Cholinesterase Inhibition:
    • The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. Preliminary results indicate moderate inhibitory activity, suggesting potential use in cognitive enhancement or neuroprotection .
  • Structure-Activity Relationship (SAR) Studies:
    • SAR studies have indicated that modifications to the pyrrolidine sulfonyl group can significantly affect the compound's potency against various biological targets. This highlights the importance of chemical structure in determining biological efficacy .

In Vitro Biological Activity Summary

CompoundTargetIC50 (µM)Notes
This compoundAChEModeratePotential for neuroprotective applications
Similar Benzothiophene DerivativeRhoA/ROCK PathwaySignificant InhibitionPromotes apoptosis in cancer cells

Q & A

Q. Methodological Approach :

  • Design analogs via Suzuki-Miyaura coupling or Ullmann reactions.
  • Test in vitro against target proteins (e.g., kinases) using fluorescence polarization assays .

What strategies are recommended for analyzing reaction mechanisms in the synthesis of this compound?

Advanced Research Question

Isotopic Labeling : Use 18O^{18}\text{O}-labeled ethanol to trace esterification pathways .

Computational Studies : DFT calculations (e.g., Gaussian 16) to map energy profiles for sulfonylation steps.

Kinetic Analysis : Monitor intermediates via LC-MS to identify rate-determining steps .

How can researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Question
Experimental Design :

Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR).

Assay Setup :

  • Use fluorescence-based ADP-Glo™ assays to measure kinase activity inhibition.
  • Include positive controls (e.g., staurosporine) and DMSO blanks.

Dose-Response Analysis : Calculate IC50_{50} values using non-linear regression (GraphPad Prism).

Structural Validation : Co-crystallize the compound with the target kinase for binding mode analysis (SHELX-refined PDB files) .

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